molecular formula C12H17NO2 B13863888 rac N-Acetyl-Pseudoephedrine

rac N-Acetyl-Pseudoephedrine

Cat. No.: B13863888
M. Wt: 207.27 g/mol
InChI Key: ZZGMTCKULVMTDB-QHGLUPRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac N-Acetyl-Pseudoephedrine: is a racemic N-acetylated analogue of the non-selective adrenergic agonist Pseudoephedrine . This compound is of significant interest due to its structural similarity to Pseudoephedrine, a well-known decongestant and stimulant. The racemic form means it contains equal amounts of both enantiomers, which can have different biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rac N-Acetyl-Pseudoephedrine typically involves the acetylation of Pseudoephedrine. This process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is usually conducted under mild conditions to avoid decomposition of the product.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent extraction and crystallization are commonly used to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: : rac N-Acetyl-Pseudoephedrine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[(2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide

InChI

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12?/m0/s1

InChI Key

ZZGMTCKULVMTDB-QHGLUPRGSA-N

Isomeric SMILES

C[C@@H](C(C1=CC=CC=C1)O)N(C)C(=O)C

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C

Origin of Product

United States

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